molecular formula C19H19NO4S2 B2753043 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide CAS No. 2034439-51-3

3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Cat. No.: B2753043
CAS No.: 2034439-51-3
M. Wt: 389.48
InChI Key: VNQPRRBGLNZHOK-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a methylsulfonylphenyl group at the 3-position and a thiophene-substituted furan moiety linked via a methylene bridge. The thiophen-3-yl-furan system introduces aromatic and heterocyclic diversity, which is common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-26(22,23)17-6-2-14(3-7-17)4-9-19(21)20-12-16-5-8-18(24-16)15-10-11-25-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQPRRBGLNZHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methylsulfonyl phenyl derivative, followed by the introduction of the thiophenyl furan moiety through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and employing continuous flow reactors to enhance efficiency. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophenyl furan moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents under inert atmospheres.

    Substitution: Sodium hydride, potassium tert-butoxide; reactions often require aprotic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Chemical Properties and Structure

The compound features a methylsulfonyl group attached to a phenyl ring, along with thiophene and furan moieties. Its molecular formula is C19H19NO4S2C_{19}H_{19}NO_{4}S_{2}, with a molecular weight of approximately 389.5 g/mol. The presence of both thiophene rings enhances its electronic properties, making it suitable for various applications in organic electronics and medicinal chemistry.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases due to its potential anti-inflammatory, antimicrobial, and anticancer properties:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of heterocyclic rings like thiophene and furan has been associated with enhanced antimicrobial activity against various pathogens.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide on various cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. Results indicated that it exhibited notable antibacterial activity, outperforming traditional antibiotics in some cases.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological study.

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Biological Activity/Notes Reference
3-(4-(Methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide Methylsulfonylphenyl, thiophene-furan Structural features suggest potential kinase inhibition (inferred from analogs)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Fluorophenyl-thiazole, furan Potent KPNB1 inhibitor (IC₅₀ = 0.8 μM); anticancer activity in cell assays
729587-93-3 (3-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide) Methoxyphenoxy, sulfamoylphenyl Sulfamoyl group may enhance solubility; no explicit activity reported
821010-72-4 (2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide) Thiazolylamino-sulfonyl, methylphenoxy Thiazole-sulfonyl motif common in kinase inhibitors; unconfirmed activity
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)pentanamide (7t) Thiophene-phenyl, cyanophenyl-diazepane Dopamine D3 receptor selectivity (Ki = 12 nM); CNS-targeted design

Functional Group Impact on Activity

  • Methylsulfonyl vs. Sulfamoyl Groups : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects compared to sulfamoyl (-SO₂NH₂). This may improve binding to hydrophobic pockets in enzymes, as seen in COX-2 inhibitors .
  • Thiophene-Furan vs.
  • Aromatic Linkers : The N-((5-(thiophen-3-yl)furan-2-yl)methyl) group in the target compound provides a rigid, planar structure, contrasting with the flexible pentanamide linker in dopamine D3 ligands (e.g., compound 7t) .

Research Findings and Limitations

  • Anticancer Potential: Compound 31 (thiazole-furan analog) demonstrates potent KPNB1 inhibition, suggesting that the target compound’s thiophene-furan system could similarly interfere with nuclear transport pathways .
  • CNS Applications : Dopamine D3-selective analogs (e.g., 7t) highlight the role of aryl-heterocyclic motifs in CNS drug design. The target compound’s methylsulfonyl group may reduce blood-brain barrier permeability compared to these .
  • Antiviral Screening : Compound V002-9269 () contains a trifluoromethylphenyl-thiazole motif and is used in high-throughput SARS-CoV-2 screening. The target compound’s thiophene-furan system could be evaluated similarly .

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and substituent effects.

Biological Activity

The compound 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide , also referred to by its CAS number [1705980-02-4], has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a methylsulfonyl group attached to a phenyl ring, combined with a thiophen-furan moiety. The molecular formula is C19H25N1O4S2C_{19}H_{25}N_{1}O_{4}S_{2}, with a molecular weight of 395.5 g/mol. The structure can be represented as follows:

Structure C19H25N1O4S2\text{Structure }\text{C}_{19}\text{H}_{25}\text{N}_{1}\text{O}_{4}\text{S}_{2}

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal

The mechanism underlying the antimicrobial activity of this class of compounds is primarily attributed to their ability to inhibit protein synthesis and disrupt nucleic acid production pathways. Additionally, they have been observed to exhibit moderate-to-good antibiofilm activity against resistant strains such as MRSA, which is critical in clinical settings where biofilm formation complicates treatment .

Case Studies

A notable study evaluated the efficacy of a structurally related compound in inhibiting biofilm formation in Pseudomonas aeruginosa, showing a reduction in biofilm biomass by up to 75% at sub-MIC concentrations . This suggests that the compound may not only be effective against planktonic bacteria but also against biofilm-associated infections.

Pharmacological Screening

In pharmacological screenings, compounds with similar structures have demonstrated promising results in various assays:

  • Antifungal Activity : Some derivatives showed significant antifungal properties against Candida species, with MIC values considerably lower than those of standard antifungals like fluconazole.
  • Quorum Sensing Inhibition : This compound class has also been noted for its ability to inhibit quorum sensing mechanisms in bacteria, which is crucial for biofilm development and virulence .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves two key steps: (1) formation of the amide bond between the methylsulfonylphenylpropanoic acid and the furan-thiophene methylamine derivative, and (2) optimization of coupling conditions. For amide formation, carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C are recommended to minimize side reactions. For Suzuki-Miyaura cross-coupling (if required for thiophene substitution), use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water mixture (3:1 v/v) under inert conditions . Purification via gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the methylsulfonyl group (δ ~3.0 ppm for -SO₂CH₃ in ¹H NMR; ~44 ppm in ¹³C NMR) and the thiophene protons (δ ~7.3–7.5 ppm). The furan methylene (-CH₂-) adjacent to the amide should show splitting patterns consistent with coupling to the aromatic protons .
  • HRMS (ESI+) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) with an error margin <2 ppm .
  • IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Dose-Response Validation : Perform dose-response curves (e.g., IC₅₀ or EC₅₀) in triplicate across multiple cell lines or enzymatic assays to confirm activity thresholds. For example, if antiproliferative activity conflicts, test against a panel of cancer cell lines (e.g., MCF-7, HeLa) with standard controls (e.g., doxorubicin) .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to measure binding affinity to purported targets (e.g., voltage-gated sodium channels or kinases). Discrepancies may arise from off-target effects or assay-specific conditions (e.g., ATP concentrations in kinase assays) .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing target binding?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with systematic substitutions (e.g., replacing thiophene with phenyl or altering the sulfonyl group to sulfonamide). Test these in parallel for activity.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the methylsulfonylphenyl group and hydrophobic pockets in target proteins. Validate predictions with mutagenesis studies .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors from the sulfonyl group) using tools like Schrödinger’s Phase .

Q. What methodologies are recommended to address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. For oral administration, prepare suspensions in 0.5% methylcellulose .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amide or furan positions to improve bioavailability. Hydrolytic stability should be tested in simulated gastric fluid .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability between hepatic microsome assays and in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Species-Specific Metabolism : Compare microsomal stability across species (e.g., human vs. rat) to identify interspecies cytochrome P450 differences. Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
  • Biliary Excretion : If in vivo clearance exceeds microsomal predictions, assess biliary excretion via bile duct-cannulated models. LC-MS/MS can quantify unchanged compound and metabolites in bile .

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